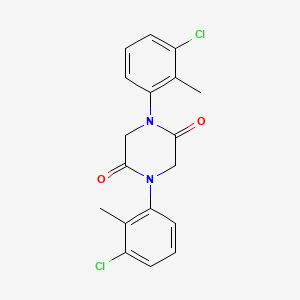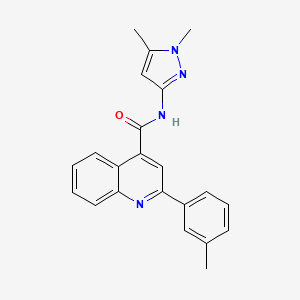
1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to the piperazine ring, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with appropriate reagents. One common method includes the reaction of 1,2-diamines with sulfonium salts under basic conditions, leading to the formation of protected piperazines . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The chloro groups in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl rings.
科学的研究の応用
1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione has several scientific research applications:
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,4-Bis(4-methylphenyl)piperazine-2,5-dione: Similar in structure but with methyl groups instead of chloro groups.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can influence its reactivity and bioactivity. This combination of substituents may result in distinct chemical and biological properties compared to other piperazine derivatives.
特性
IUPAC Name |
1,4-bis(3-chloro-2-methylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-13(19)5-3-7-15(11)21-9-18(24)22(10-17(21)23)16-8-4-6-14(20)12(16)2/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOCUBAPVHHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(=O)N(CC2=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4869333.png)
![4-ethyl 2-isopropyl 3-methyl-5-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4869337.png)
![METHYL 3-[(CYCLOPENTYLCARBAMOYL)METHYL]-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4869345.png)
![Methyl 7-(3-bromophenyl)-1-cyclopropyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4869353.png)
![2-fluoro-N-[3-(3-methylphenyl)propyl]benzamide](/img/structure/B4869355.png)
![3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4869362.png)
![Butyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B4869365.png)
![1-(3,4-dichlorophenyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B4869371.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4869373.png)
![2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4869386.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4869387.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4869393.png)


